5-Chloro-6-hydroxybenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H5ClO4. Benzofuran derivatives are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a free radical cyclization cascade can be used to construct the benzofuran ring, which is an excellent method for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and environmentally benign approaches, such as green chemistry methods, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to modify the functional groups on the benzofuran ring.
Substitution: Substitution reactions, such as halogenation or nitration, can be performed using appropriate reagents like halogens or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring, enhancing its biological activity .
Scientific Research Applications
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid has numerous scientific research applications due to its diverse biological activities:
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play crucial roles in various biological processes . The compound’s anti-tumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxybenzofuran-3-carboxylic acid
- 6-Chloro-5-hydroxybenzofuran-2-carboxylic acid
- 5-Bromo-6-hydroxybenzofuran-2-carboxylic acid
Uniqueness
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzofuran derivatives. The presence of the chloro and hydroxy groups at specific positions on the benzofuran ring enhances its antibacterial and anti-oxidative properties .
Properties
Molecular Formula |
C9H5ClO4 |
---|---|
Molecular Weight |
212.58 g/mol |
IUPAC Name |
5-chloro-6-hydroxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClO4/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3,11H,(H,12,13) |
InChI Key |
APNWQOZHCHQBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.